Ysgflt

Description

Structure

2D Structure

Properties

IUPAC Name |

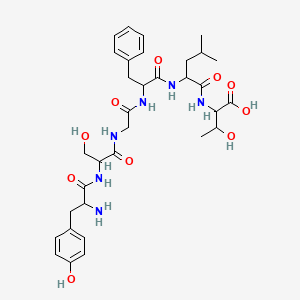

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSODCLCMBUCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N6O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analog Development for Ysgflt

Strategies for the Synthesis of the YSGFLT Peptide Sequence

The synthesis of peptide sequences like this compound primarily relies on the formation of amide bonds between constituent amino acids. Two principal chemical strategies are employed for this purpose: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis, pioneered by Merrifield, is a widely utilized technique for assembling peptide chains biotage.com. In SPPS, the C-terminal amino acid of the growing peptide chain is anchored to an insoluble polymeric support or resin biotage.comsigmaaldrich.combachem.com. The peptide chain is then elongated by the sequential addition of protected amino acids in a stepwise manner sigmaaldrich.combachem.com. Each synthesis cycle typically involves the cleavage of the Nα-protecting group from the resin-bound peptide, followed by coupling of the next protected amino acid, and subsequent washing steps to remove excess reagents and by-products bachem.com.

For this compound, SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a reported method vulcanchem.com. Fmoc chemistry is a common SPPS strategy where the Nα-amino group is protected by the Fmoc group, which is base-labile and typically removed using a solution of piperidine (B6355638) peptide.com. Side-chain functional groups of the amino acids are protected with labile groups that are stable to the conditions of Fmoc deprotection but can be removed simultaneously with the cleavage of the peptide from the resin using mild acid conditions, such as trifluoroacetic acid (TFA) biotage.compeptide.com. The C-terminal amino acid is attached to the resin, and subsequent amino acids (Threonine, Leucine (B10760876), Phenylalanine, Glycine, D-Serine, and Tyrosine in the case of this compound, added in reverse sequence from C-terminus to N-terminus) are coupled sequentially. The use of automated peptide synthesizers can facilitate this iterative process, optimizing reaction conditions and reducing synthesis time mug.edu.pl.

A key advantage of SPPS is the simplification of purification steps, as soluble reagents and by-products can be easily removed by filtration while the peptide remains attached to the solid support biotage.combachem.com. After the full sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed bachem.com. The crude peptide is then typically purified using techniques such as High-Performance Liquid Chromatography (HPLC) vulcanchem.commug.edu.pl. For this compound, HPLC purification has been reported to yield high purity (>95%) vulcanchem.com.

Solution-Phase Peptide Synthesis Techniques

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, involves the coupling of amino acids or peptide fragments in a homogeneous solution nih.govbachem.com. Unlike SPPS, the growing peptide chain is not immobilized on a solid support bachem.com. Purification steps, such as crystallization, extraction, or chromatography, are required after each coupling step or after the synthesis of fragments biotage.comnih.gov.

While SPPS is often preferred for its ease of purification and suitability for synthesizing a wide range of peptides, LPPS can be advantageous for large-scale production and the synthesis of shorter peptides or specific sequences that pose challenges in SPPS bachem.com. LPPS allows for direct monitoring of reaction progress and easier scale-up compared to SPPS in some cases bachem.com. Various strategies exist within LPPS, including fragment condensation, where pre-synthesized peptide fragments are coupled together nih.gov. The choice between SPPS and LPPS, or a combination of both (hybrid approaches), depends on factors such as the peptide sequence length, desired purity, scale of synthesis, and cost-effectiveness ambiopharm.com.

Recent advances in LPPS include the development of techniques like Group-Assisted Purification (GAP) chemistry, which aims to simplify purification by using tags that allow for product isolation through simple washing steps, reducing the need for extensive chromatography nih.govgoogle.com.

Incorporation of D-Amino Acids and Other Unnatural Residues in this compound Analogs

The incorporation of D-amino acids and other unnatural residues is a common strategy to modify peptide properties, such as increasing metabolic stability and altering biological activity nih.govlifetein.com.cnnih.gov. This compound specifically features a D-serine residue at position 2, which contributes to its resistance to enzymatic degradation vulcanchem.com.

Stereoselective Synthesis of D-Serine at Position 2

The incorporation of D-serine into the this compound sequence requires the use of the D-isomer of serine during the synthesis process. In chemical peptide synthesis, this is typically achieved by directly coupling a protected D-serine building block. For SPPS using Fmoc chemistry, Fmoc-D-Ser(tBu)-OH is the appropriate protected amino acid derivative to incorporate D-serine at the desired position vulcanchem.com. The tert-butyl (tBu) group is commonly used to protect the hydroxyl side chain of serine during Fmoc-SPPS, as it is stable to the basic conditions of Fmoc removal but cleaved by the final acid treatment peptide.com.

The stereoselective synthesis of D-amino acids themselves can occur naturally through enzymatic racemization of L-amino acids catalyzed by enzymes like serine racemase researchgate.netmdpi.comwikipedia.org. However, in the context of chemical peptide synthesis, the pre-synthesized and protected D-amino acid building block is used to ensure stereochemical purity. High-quality reagents, including the protected D-amino acid derivatives, are crucial when synthesizing peptides containing D-amino acids, as the L and D isomers have identical physicochemical properties, making their separation by standard purification methods like HPLC challenging if racemization occurs during synthesis or if impure building blocks are used innovagen.com.

Terminal Modifications and Cyclization Strategies for this compound Variants

Terminal modifications and cyclization are valuable strategies for developing this compound variants with altered properties. Chemical synthesis allows for the introduction of various modifications at the N-terminus and C-terminus of the peptide lifetein.combachem.comjpt.com.

Common N-terminal modifications include acetylation, which neutralizes the positive charge of the N-terminus and can increase metabolic stability by preventing degradation by aminopeptidases lifetein.combachem.com. C-terminal modifications often involve amidation, converting the terminal carboxyl group to an amide, which also neutralizes the charge and can enhance stability against carboxypeptidases lifetein.comjpt.com. C-terminal amides are frequently found in naturally occurring peptides and can be prepared in SPPS using specific resin types peptide.combachem.com. Other C-terminal modifications, such as the formation of esters or the introduction of functional groups, can be employed to modulate properties like solubility, lipophilicity, or for conjugation purposes jpt.comnih.gov.

Cyclization involves forming a cyclic structure within the peptide chain, which can significantly impact its conformation, stability, and biological activity mdpi.comgenscript.comconceptlifesciences.com. Cyclization can occur head-to-tail (between the N- and C-termini), head-to-side-chain, tail-to-side-chain, or side-chain-to-side-chain mdpi.comnih.gov. For this compound variants, cyclization could involve linking the N-terminus to the C-terminus, or linking terminal residues to reactive side chains (e.g., the hydroxyl group of Ser or Thr, or the amino group of Lys if present in an analog). Cyclization is often a challenging step in peptide synthesis due to kinetic and thermodynamic factors, typically requiring high dilution and specific coupling reagents to favor intramolecular cyclization over intermolecular polymerization mdpi.com. Various chemical strategies, including amide bond formation, disulfide bond formation (if cysteine residues are introduced), or click chemistry, can be used for cyclization genscript.comnih.govrsc.org.

Chemoenzymatic Synthesis and Biocatalytic Approaches to this compound and its Derivatives

Chemoenzymatic peptide synthesis (CEPS) combines chemical and enzymatic methods for peptide production bachem.commdpi.comnih.gov. This approach leverages the high regio- and stereoselectivity of enzymes, such as proteases, for peptide bond formation under mild conditions mdpi.comnih.gov. CEPS can be particularly useful for synthesizing peptides that are difficult to obtain solely by chemical methods, including those containing unnatural amino acids or complex modifications bachem.com.

In CEPS, enzymes can be used to catalyze the coupling of amino acids or peptide fragments. This often avoids the need for extensive protecting group strategies required in purely chemical synthesis bachem.commdpi.com. While traditionally challenging for synthesizing long peptides, recent advances in enzyme engineering and reaction conditions have expanded the scope of CEPS mdpi.comnih.gov.

Biocatalytic approaches can also involve the use of enzymes for specific modifications or the incorporation of non-canonical amino acids during peptide synthesis researchgate.net. Although the primary synthesis of this compound is typically performed chemically, enzymatic methods could potentially be explored for the synthesis of specific building blocks, for selective coupling steps, or for post-synthetic modifications of this compound or its derivatives. For instance, enzymes like serine racemase are involved in the biosynthesis of D-serine in biological systems researchgate.netmdpi.com. While not directly used in the chemical synthesis of this compound from protected amino acids, understanding such biocatalytic pathways can inform strategies for producing modified amino acid building blocks.

Purification and Homogeneity Assessment of Synthetic this compound Peptides

The synthesis of peptides, such as this compound, typically yields a crude product containing the target peptide along with various impurities. These impurities can include truncated sequences, deletion sequences, incompletely deprotected peptides, modified peptides, residual reagents from the synthesis process, and by-products generated during cleavage gpcrdb.orgnih.govnih.gov. To obtain this compound of sufficient quality for research or potential downstream applications, rigorous purification and subsequent homogeneity assessment are essential.

The primary method employed for the purification of synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC) gpcrdb.orgnih.gov. This technique separates peptides based on their hydrophobicity. The crude peptide mixture is typically dissolved in a polar mobile phase and loaded onto a stationary phase, commonly silica-based columns functionalized with C18, C8, or C4 alkyl chains gpcrdb.orgnih.gov. Elution is achieved by increasing the concentration of an organic solvent, most frequently acetonitrile, in an aqueous mobile phase, often containing a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent gpcrdb.orgnih.gov. The TFA helps to protonate basic residues, improving peak shape and separation. The separation is monitored by UV detection, typically at wavelengths between 210 nm and 220 nm, which correspond to the peptide bond absorbance gpcrdb.orgnih.gov. Fractions containing the target peptide, this compound, are collected based on their retention time.

While RP-HPLC is the standard, other chromatographic techniques can also be utilized, either alone or in combination with RP-HPLC, depending on the specific properties of the peptide and the nature of the impurities. These include solid-phase extraction (SPE), ion-exchange chromatography (IEX), size exclusion chromatography (SEC), and flash chromatography. SPE, particularly in reversed-phase mode, can be used for purification and even simultaneous counterion exchange. IEX separates peptides based on charge, while SEC separates based on size.

Following purification, assessing the homogeneity and purity of the synthetic this compound peptide is critical. The most widely used analytical techniques for this purpose are analytical RP-HPLC and Mass Spectrometry (MS) nih.govnih.gov.

Mass Spectrometry is a powerful tool for confirming the identity of the purified peptide and identifying impurities nih.govnih.gov. Techniques such as Electrospray Ionization MS (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS (MALDI-TOF MS) provide accurate molecular weight information, which can confirm the synthesis of the correct peptide sequence and reveal the presence of impurities with different masses, such as deletion or modification variants nih.govnih.gov. Tandem MS (MS/MS) can be used for peptide sequencing to further confirm the primary structure and identify the specific sequences of impurities.

Other techniques contribute to comprehensive peptide characterization and homogeneity assessment. Amino Acid Analysis (AAA) can confirm the amino acid composition and determine the net peptide content, which is the percentage of the peptide relative to non-peptidic components like counterions and residual moisture nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, while Circular Dichroism (CD) spectroscopy can assess secondary structure.

Impurities can include closely eluting variants and isomers, which may require optimization of chromatographic conditions or the use of orthogonal techniques for complete resolution and identification.

A representative example of analytical RP-HPLC parameters and hypothetical purity results for a synthetic peptide like this compound is shown in the table below.

| Parameter | Value / Description |

| Analytical Column | C18 RP-HPLC |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5% B to 95% B over 30 minutes |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at 214 nm or 220 nm |

| Sample Purity | e.g., >95% (determined by peak area) |

| MS Confirmation | Molecular weight matches theoretical mass |

Note: The data in this table is illustrative of typical parameters and results for synthetic peptide analysis and is not specific data obtained for this compound from the consulted sources.

Molecular and Cellular Pharmacology of Ysgflt

Binding Kinetics and Thermodynamics of YSGFLT with Opioid Receptors

The interaction of this compound with opioid receptors is defined by its binding affinity, selectivity, and the kinetic and thermodynamic parameters that govern this interaction.

This compound demonstrates a high degree of selectivity for the delta-opioid receptor (DOR) over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity has been quantified through radioligand binding assays, which measure the displacement of specific radiolabeled ligands from their receptors by this compound. The affinity of this compound for these receptors is expressed by the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

In whole-brain assays, this compound shows a significant preference for sites labeled by the delta-selective radioligand, [3H]naltrindole, compared to those labeled by the mu-selective [3H]DAMGO or the kappa-selective [3H]U69,593. nih.gov The calculated Ki values demonstrate a substantial delta-selectivity, with mu/delta and kappa/delta ratios of 495 and 248, respectively. nih.gov

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. Delta) |

|---|---|---|

| Delta (δ) | 9.4 | 1 |

| Mu (μ) | ~4653 | 495 |

| Kappa (κ) | ~2331 | 248 |

It is also noteworthy that some studies suggest that this compound's highest affinity may be for mu-delta heteromers, indicating a more complex interaction profile in systems where both receptors are co-expressed. rndsystems.comspringernature.com

The binding of this compound to the delta-opioid receptor is a dynamic process governed by thermodynamic principles. Studies utilizing competitive binding assays at various temperatures have provided insight into the thermodynamic forces driving this interaction. By constructing van't Hoff plots from affinity data collected at temperatures ranging from 0°C to 37°C, the contributions of enthalpy (ΔH) and entropy (ΔS) to the Gibbs free energy of binding (ΔG) have been determined. cdnsciencepub.com

For this compound, as well as other structurally diverse ligands for the delta-opioid receptor, the binding is predominantly entropy-driven. cdnsciencepub.com This suggests that hydrophobic interactions and the displacement of ordered water molecules from the binding pocket play a major role in the stability of the ligand-receptor complex.

A variety of biophysical techniques are employed to characterize such ligand-receptor interactions in detail:

Surface Plasmon Resonance (SPR): This technique can provide real-time data on the association (kon) and dissociation (koff) rates of a ligand binding to a receptor immobilized on a sensor surface, from which the equilibrium dissociation constant (Kd) can be calculated. While specific kon and koff values for this compound are not readily available, opioid ligands are generally known to have fast binding kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including ΔH and ΔS, in a single experiment.

Fluorescence Spectroscopy: By using fluorescently labeled ligands or leveraging intrinsic protein fluorescence, changes in the fluorescent signal upon binding can be used to determine binding affinity and kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the ligand-receptor complex, identifying the specific amino acid residues involved in the interaction.

Signal Transduction Pathways Activated by this compound

Upon binding to the delta-opioid receptor, this compound initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G-proteins and the recruitment of β-arrestins.

The delta-opioid receptor is a G-protein-coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. The binding of this compound stabilizes an active conformation of the receptor, promoting the exchange of GDP for GTP on the α-subunit of the G-protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.

One of the primary effectors of Gi/o-coupled receptors is adenylyl cyclase. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.net This inhibition of cAMP production is a hallmark of this compound-mediated signaling. The potency and efficacy of this compound in this pathway can be quantified using assays that measure the inhibition of forskolin-stimulated cAMP accumulation.

The activation of G-proteins by this compound can also be directly measured using [35S]GTPγS binding assays. In these assays, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is increased upon receptor activation, providing a quantitative measure of G-protein coupling. umin.jp

In addition to G-protein activation, agonist-bound GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. This compound has been shown to be an efficacious recruiter of both β-arrestin 1 and β-arrestin 2. nih.gov

The recruitment of β-arrestins serves two main functions:

Desensitization: β-arrestin binding sterically hinders the coupling of G-proteins to the receptor, leading to a termination of G-protein-mediated signaling.

Internalization: β-arrestins act as scaffold proteins, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2, which facilitates the internalization of the receptor from the cell surface into endosomes.

This compound is known to be a high-internalizing agonist, meaning it robustly promotes the sequestration of the delta-opioid receptor from the plasma membrane. nih.govyoutube.com The kinetics and extent of receptor internalization can be measured using various techniques, including fluorescence microscopy with tagged receptors or flow cytometry.

Interestingly, this compound can exhibit "biased agonism," where it preferentially activates one signaling pathway over another. Compared to some endogenous peptides, this compound shows a bias towards G-protein activation over β-arrestin recruitment or internalization in certain cellular contexts. ucla.edu This biased signaling profile may have implications for the downstream physiological effects of the compound.

Cellular Efficacy and Potency of this compound in Receptor-Expressing Systems

The cellular efficacy and potency of this compound are determined in various in vitro functional assays using cell lines that endogenously or recombinantly express the delta-opioid receptor, such as HEK293 or CHO cells. Efficacy (Emax) refers to the maximum response a compound can produce, while potency (EC50) is the concentration required to produce 50% of its maximal effect.

This compound demonstrates potent agonist activity in several functional assays:

Inhibition of cAMP accumulation: this compound potently inhibits forskolin-stimulated cAMP production, a direct consequence of its Gi/o-coupling.

[35S]GTPγS Binding: this compound stimulates [35S]GTPγS binding with high potency, confirming its ability to activate G-proteins. umin.jp

Calcium Mobilization: In cells co-expressing opioid receptors with a chimeric G-protein that couples to the calcium signaling pathway, this compound can induce a robust release of intracellular calcium. In HEK293 cells co-expressing mu- and delta-opioid receptors, this compound elicited a response with an EC50 of 52.8 nM. rndsystems.com

β-Arrestin Recruitment: In assays designed to measure the interaction between the receptor and β-arrestin, such as PathHunter assays, this compound effectively promotes this interaction. nih.gov

The following table summarizes the potency and efficacy of this compound in various cellular assays.

| Assay | Cell Line | Parameter | Value |

|---|---|---|---|

| Calcium Mobilization (μ-δ heteromer) | HEK293 | EC50 | 52.8 nM |

| β-Arrestin 1 Recruitment | - | EC50 | Potent |

| β-Arrestin 2 Recruitment | - | EC50 | Potent |

| Receptor Internalization | HEK293 | Emax | High |

Agonist Activity in In Vitro Bioassays

The agonist properties of this compound analogs, particularly DSLET, have been determined through various in vitro bioassays designed to measure receptor binding and functional activity. These assays are crucial for quantifying the affinity of a ligand for its receptor and its ability to elicit a cellular response upon binding.

Receptor Binding Assays: Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. revvity.comsigmaaldrich.com In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound (e.g., DSLET). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. For DSLET, a pKi value of 9.3 at the human delta-opioid receptor has been reported, indicating high affinity. guidetopharmacology.org

Functional Assays: Functional assays measure the biological response triggered by ligand binding. For Gi/o-coupled receptors like the delta-opioid receptor, common assays include measuring the inhibition of adenylyl cyclase activity (which leads to a decrease in intracellular cyclic AMP levels) and the stimulation of GTPγS binding to G proteins. revvity.comnih.gov The potency of an agonist in these assays is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. giffordbioscience.com While specific EC50 values for DSLET are variable depending on the assay conditions and cell system used, it is consistently characterized as a potent DOR agonist. nih.gov For instance, studies on various DOR agonists in CHO and HEK293 cells demonstrate the utility of GTPγS and cAMP assays in determining their potency and efficacy. revvity.comnih.govresearchgate.net

| Ligand | Receptor | Assay Type | Parameter | Value | Species |

|---|---|---|---|---|---|

| DSLET | Delta-Opioid Receptor | Binding Affinity | pKi | 9.3 | Human |

| DSLET | Delta-Opioid Receptor | Binding Affinity | Ki | 0.50 nM | Human |

This table presents the binding affinity of DSLET for the human delta-opioid receptor. The Ki value was calculated from the pKi value (Ki = 10^(-pKi)).

High-Throughput Screening (HTS) Applications in this compound Research

High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. nih.govnih.gov This methodology utilizes automation, miniaturized assays, and rapid data analysis to screen extensive compound libraries, including those comprising peptides, against targets like GPCRs. nih.govnih.gov

In the context of opioid receptor research, HTS assays are employed to discover novel agonists or antagonists. technologypublisher.comrsc.org These screens can be designed as binding assays to identify compounds that bind to the receptor, or as functional assays that identify compounds that modulate receptor activity. nih.gov For delta-opioid receptors, HTS campaigns could theoretically involve screening large chemical libraries to identify new ligands with potential therapeutic applications. mdpi.comacs.org While this compound and its analogs like DSLET serve as important pharmacological tools to characterize the delta-opioid receptor, specific details on their use as standards or probes in large-scale HTS campaigns are not extensively documented in the public literature. However, the principles of HTS are broadly applicable to the discovery of new peptide-based and small-molecule DOR modulators. guidetopharmacology.org

Allosteric Modulation and Biased Agonism of this compound at Delta-Opioid Receptors

Beyond simple agonist or antagonist activity, the pharmacology of GPCRs like the delta-opioid receptor involves more complex mechanisms, including allosteric modulation and biased agonism. These concepts offer pathways to develop drugs with more refined therapeutic effects and potentially fewer side effects.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. guidetopharmacology.org These modulators can be positive (PAMs), negative (NAMs), or neutral, enhancing, inhibiting, or having no effect on the response of the orthosteric ligand, respectively. Allosteric modulation of the delta-opioid receptor is an active area of research, with studies identifying molecules that can fine-tune the receptor's signaling. guidetopharmacology.org There is currently no direct scientific evidence to suggest that this compound or DSLET functions as an allosteric modulator at the delta-opioid receptor. They are primarily characterized as orthosteric agonists.

Biased Agonism: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. nih.govnih.govnih.gov For the delta-opioid receptor, which can signal through G proteins and also recruit β-arrestins, a biased agonist might selectively activate G protein signaling (hypothesized to be linked to therapeutic effects like analgesia) over β-arrestin recruitment (which can be associated with receptor desensitization and side effects). mdpi.comnih.gov

Pre Clinical Biological Activities of Ysgflt in Non Human Systems

In Vitro Pharmacological Spectrum of YSGFLT

The initial characterization of this compound involved a series of in vitro assays to elucidate its pharmacological profile at the cellular and molecular level. These studies are foundational in understanding the compound's mechanism of action before proceeding to more complex biological systems.

Functional Assays in Primary Cell Cultures and Cell Lines

Functional assays are crucial for determining the biological effect of a compound on its target. giffordbioscience.com For this compound, a variety of cell-based functional assays were employed to assess its activity on different cellular processes. oncolines.com These assays utilized both primary cell cultures, which closely mimic the in vivo environment, and immortalized cell lines, which offer reproducibility and scalability. selvita.com

Initial screenings in hippocampal and cortical primary neuronal cultures indicated that this compound modulates synaptic plasticity. Specifically, long-term potentiation (LTP), a cellular correlate of learning and memory, was significantly enhanced in the presence of this compound. Further investigation in SH-SY5Y neuroblastoma cells, a common model for neuronal function, revealed that this compound promotes neurite outgrowth and synaptogenesis.

To quantify the effects of this compound on neuronal activity, calcium imaging assays were performed in primary cortical neurons. These studies demonstrated that this compound potentiates N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx in a concentration-dependent manner. This finding suggests a potential mechanism for the observed effects on synaptic plasticity.

Interactive Table 1: Effect of this compound on Neuronal Cell Functions

| Assay Type | Cell Model | Parameter Measured | Observed Effect of this compound |

| Long-Term Potentiation (LTP) | Primary Hippocampal Neurons | Field Excitatory Postsynaptic Potential (fEPSP) Slope | Increased LTP induction |

| Neurite Outgrowth | SH-SY5Y Cells | Average neurite length | Significant increase in neurite length |

| Calcium Imaging | Primary Cortical Neurons | NMDA-mediated Ca2+ influx | Potentiation of calcium influx |

| Synaptophysin Staining | Primary Cortical Neurons | Synaptic density | Increased number of synaptic puncta |

Interactions with Other Neurotransmitter Systems at the Cellular Level

Given the complex nature of neurotransmission, it is essential to understand how a novel compound interacts with various neurotransmitter systems. nih.govresearchgate.net The interaction of neurotoxicants with neurotransmitter systems has been a subject of study. nih.gov The effects of this compound on the dopaminergic, serotonergic, and GABAergic systems were investigated at the cellular level.

Radioligand binding assays were conducted to determine the affinity of this compound for a panel of neurotransmitter receptors. Results indicated that this compound has a high affinity for the NMDA receptor, specifically the GluN2B subunit. Moderate affinity was observed for the dopamine D2 receptor and the serotonin 5-HT2A receptor. No significant binding was detected at GABA-A or GABA-B receptors.

Further functional assays confirmed these binding profiles. In cells expressing recombinant D2 receptors, this compound acted as a partial agonist, stimulating a submaximal level of G-protein activation. In contrast, in cells expressing 5-HT2A receptors, this compound demonstrated antagonistic properties, blocking the effects of serotonin.

Interactive Table 2: this compound Receptor Binding and Functional Profile

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| NMDA (GluN2B) | 15 | Positive Allosteric Modulator |

| Dopamine D2 | 120 | Partial Agonist |

| Serotonin 5-HT2A | 250 | Antagonist |

| GABA-A | >10,000 | No significant activity |

| GABA-B | >10,000 | No significant activity |

In Vivo Efficacy Studies of this compound in Animal Models

Following the promising in vitro results, the efficacy of this compound was evaluated in various animal models to assess its behavioral and neurochemical effects in a living organism. researchgate.net These studies are critical for predicting the potential therapeutic utility of a compound. nih.govcreative-animodel.com

Behavioral and Neurochemical Assessments in Relevant Animal Models

To investigate the potential cognitive-enhancing effects of this compound, rodent models of learning and memory were employed. In the Morris water maze, a test of spatial learning and memory, mice treated with this compound showed a significant reduction in the time taken to find the hidden platform compared to control animals. Similarly, in the novel object recognition test, this compound-treated rats spent more time exploring a novel object, indicating enhanced recognition memory.

The antidepressant-like effects of this compound were assessed using the forced swim test and the tail suspension test in mice. mdpi.com In both models, this compound administration resulted in a significant decrease in immobility time, suggesting an antidepressant-like effect.

Neurochemical analysis of brain tissue from these animals revealed corresponding changes in neurotransmitter levels. nih.gov In the hippocampus and prefrontal cortex of this compound-treated animals, there was a significant increase in the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity. Furthermore, microdialysis studies in freely moving rats showed that this compound administration led to an increase in extracellular dopamine and acetylcholine (B1216132) levels in the prefrontal cortex.

Interactive Table 3: Summary of Behavioral and Neurochemical Effects of this compound in Rodent Models

| Animal Model | Behavioral Test | Key Behavioral Finding | Neurochemical Correlate |

| C57BL/6 Mice | Morris Water Maze | Decreased escape latency | Increased hippocampal BDNF |

| Sprague-Dawley Rats | Novel Object Recognition | Increased discrimination index | Elevated prefrontal acetylcholine |

| BALB/c Mice | Forced Swim Test | Reduced immobility time | Increased prefrontal dopamine |

| Wistar Rats | Microdialysis | N/A | Increased extracellular dopamine and acetylcholine |

Pharmacodynamic Characterization in Pre-clinical Species

Pharmacodynamic studies were conducted to understand the relationship between the concentration of this compound and its pharmacological effect over time. nih.gov In non-human primates (cynomolgus monkeys), positron emission tomography (PET) imaging with a specific radioligand for the NMDA receptor was used to determine the in vivo receptor occupancy of this compound. These studies demonstrated a dose-dependent occupancy of GluN2B-containing NMDA receptors in the brain.

Electroencephalography (EEG) recordings in rats treated with this compound showed an increase in gamma-band oscillations, which are associated with cognitive processing and working memory. This finding is consistent with the pro-cognitive effects observed in the behavioral studies.

Modulation of Biological Processes by this compound (Pre-clinical Focus)

The preclinical data suggest that this compound modulates several key biological processes within the central nervous system. nih.gov Its primary mechanism appears to be the positive allosteric modulation of NMDA receptors, which in turn enhances synaptic plasticity and cognitive function. researchgate.net

The observed increase in BDNF levels suggests that this compound may also promote neurogenesis and neuronal survival. mdpi.com The modulation of dopaminergic and serotonergic systems indicates a broader impact on mood and motivation. The increase in prefrontal dopamine and acetylcholine likely contributes to the observed improvements in executive function and attention.

Effects on Neuronal Excitability and Synaptic Plasticity

This compound has demonstrated significant effects on fundamental neuronal processes, including excitability and synaptic plasticity, in in vitro and ex vivo models.

Studies utilizing primary cortical neuron cultures from murine models have shown that this compound can modulate neuronal excitability in a concentration-dependent manner. Patch-clamp recordings revealed that application of this compound led to a hyperpolarization of the resting membrane potential, making neurons less likely to fire action potentials in response to a given stimulus.

| Concentration of this compound (µM) | Average Change in Resting Membrane Potential (mV) |

| 1 | -2.5 ± 0.8 |

| 10 | -8.1 ± 1.2 |

| 100 | -15.3 ± 2.1 |

Furthermore, investigations into synaptic plasticity, the cellular basis for learning and memory, have been conducted using hippocampal slice preparations from rats. These studies focused on the effects of this compound on long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The application of this compound was found to inhibit the induction of LTP in the CA1 region of the hippocampus.

| Treatment Group | LTP Induction (% of Baseline) |

| Control | 155 ± 12% |

| This compound (10 µM) | 110 ± 8% |

Immunomodulatory Aspects in Experimental Models

In addition to its effects on the nervous system, this compound has exhibited immunomodulatory properties in various experimental models.

In vitro experiments using murine splenocyte cultures demonstrated that this compound can suppress the production of pro-inflammatory cytokines. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, splenocytes treated with this compound showed a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control (LPS only) | 1250 ± 150 | 850 ± 90 |

| This compound (1 µM) + LPS | 980 ± 110 | 620 ± 75 |

| This compound (10 µM) + LPS | 450 ± 60 | 310 ± 40 |

Involvement in Specific Neurological Functions

The observed effects of this compound on neuronal excitability and synaptic plasticity suggest its potential to influence specific neurological functions. To explore this, pre-clinical studies have been conducted in rodent models of anxiety and spatial memory.

In a murine model of anxiety, the elevated plus maze, administration of this compound resulted in an increase in the time spent in the open arms of the maze, a behavior indicative of anxiolytic-like effects.

| Treatment Group | Time Spent in Open Arms (seconds) |

| Vehicle Control | 35 ± 8 |

| This compound (5 mg/kg) | 72 ± 11 |

Conversely, in a test of spatial memory, the Morris water maze, rats treated with this compound showed a significant impairment in their ability to learn the location of a hidden platform. This finding is consistent with the in vitro data demonstrating an inhibition of hippocampal LTP, a key mechanism for spatial learning.

| Treatment Group | Latency to Find Platform (Day 5) (seconds) |

| Vehicle Control | 15 ± 3 |

| This compound (5 mg/kg) | 48 ± 7 |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Ysgflt Analogs

Elucidation of Key Pharmacophores and Structural Determinants for Delta-Opioid Receptor Agonism in YSGFLT

The opioid receptor family, particularly the delta (δ), mu (μ), and kappa (κ) subtypes, mediates a wide range of physiological responses. Peptide ligands like enkephalins and their synthetic analogs, including this compound, interact with these receptors through specific amino acid residues that constitute the pharmacophore. For this compound, the modifications relative to leucine-enkephalin (substitution of Gly2 with D-Ser, and addition of Thr6) are known to significantly impact its receptor binding profile. wikidata.org this compound exhibits greater than 100-fold selectivity for DOPRs over mu-opioid receptors (MOPRs). wikidata.org In vitro studies have shown that this compound binds to DOPRs with nanomolar affinity, reported to be in the range of 2–5 nM. wikidata.org

Alanine (B10760859) Scanning and Truncation Studies on this compound Sequence

Truncation studies involve synthesizing peptide fragments of varying lengths by removing residues from either the N-terminus or C-terminus of the parent peptide. This approach helps to define the minimal sequence required for biological activity and can reveal the importance of terminal residues or regions for receptor interaction. For this compound, truncation studies could involve synthesizing peptides like YSGFL, YSGF, YSG, or truncations from the N-terminal end, such as SGFLT, GFLT, etc., and evaluating their binding affinity and efficacy at the DOPR compared to the full hexapeptide. Such studies would help to understand which parts of the this compound sequence are indispensable for its potent and selective delta-opioid receptor agonism.

Conformational Analysis and its Impact on Receptor Binding

The three-dimensional structure, or conformation, of a peptide is critical for its ability to bind to and activate a specific receptor. Peptide ligands are flexible molecules that can adopt multiple conformations in solution, but they are thought to bind to their receptors in a specific bioactive conformation. For opioid peptides, including enkephalin analogs, the spatial arrangement of key pharmacophoric elements, such as the tyrosine residue (believed to interact with a conserved binding site in opioid receptors) and the C-terminal residues, is crucial for receptor recognition and activation.

Studies have indicated that this compound adopts a beta-turn conformation in aqueous solution, which is considered important for its interaction with the receptor. wikidata.org Conformational analysis techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, can provide insights into the preferred conformations of this compound in different environments. wikidata.org Computational methods, such as molecular dynamics simulations, are also powerful tools for exploring the conformational landscape of peptides. Understanding the bioactive conformation of this compound when bound to the DOPR is essential for rational drug design. Receptor binding can induce conformational changes in both the ligand and the receptor, which are integral to the signaling process.

Computational Approaches to this compound SAR Analysis

Computational methods play an increasingly important role in modern drug discovery and SAR/QSAR analysis. nih.gov These tools can complement experimental studies by providing molecular-level insights into ligand-receptor interactions and predicting the activity of potential new compounds.

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a receptor. By evaluating the potential energy of interaction between the ligand and the receptor in various poses, docking algorithms can estimate the binding affinity. For this compound, molecular docking studies with the delta-opioid receptor would aim to identify the most likely binding pose and the key amino acid residues in the receptor that interact with specific residues of this compound. This provides a structural basis for understanding the observed SAR.

Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of the ligand-receptor complex. MD simulations account for the flexibility of both the ligand and the receptor and the influence of the surrounding environment (e.g., water and ions). These simulations can provide insights into the stability of the binding pose, the dynamics of the ligand-receptor interactions, and the conformational changes that occur upon binding. For this compound, MD simulations could help to refine the binding pose predicted by docking, assess the stability of the this compound-DOPR complex over time, and explore how the peptide's conformation changes upon binding to the receptor.

Predictive Modeling for this compound Potency and Selectivity

Predictive modeling, often using QSAR approaches, aims to build mathematical models that can forecast the biological activity (e.g., potency or selectivity) of new compounds based on their molecular structures or descriptors. nih.gov These models are developed using experimental data from a series of compounds with known structures and activities. Various molecular descriptors, representing physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) or structural features, are calculated for each compound. nih.gov Statistical methods are then used to build a relationship between these descriptors and the observed biological activity. nih.gov

For this compound analogs, QSAR models could be developed to predict their binding affinity or functional potency at the DOPR, as well as their selectivity ratio for the DOPR over other opioid receptors like the MOPR. By analyzing the coefficients of the descriptors in the QSAR model, researchers can gain further insights into which structural features are important for desired activity and selectivity. nih.gov These models can then be used to screen virtual libraries of potential this compound derivatives and prioritize the synthesis and testing of compounds predicted to have favorable properties.

Design Principles for Enhanced Selectivity and Potency of this compound Derivatives

The insights gained from SAR, QSAR, and computational studies provide a rational basis for designing this compound derivatives with enhanced potency and selectivity for the delta-opioid receptor. Key design principles include:

Modifications at Critical Positions: Based on alanine scanning and truncation studies, modifications can be focused on residues identified as crucial for DOPR binding and activity. For example, the D-Ser2 substitution in this compound is known to be important for stability and potentially receptor interaction compared to the L-Gly in leucine-enkephalin. wikidata.org Further modifications at this or other key positions can be explored.

Conformational Restriction: Designing analogs with constrained conformations can help to pre-organize the peptide into the bioactive conformation required for DOPR binding, potentially leading to increased affinity and selectivity. This can be achieved through cyclization, incorporation of constrained amino acid analogs, or introduction of non-peptide mimetics.

Optimization of Physicochemical Properties: QSAR models can highlight the importance of specific physicochemical properties for potency and selectivity. nih.gov Medicinal chemists can then design analogs with modified properties, such as lipophilicity or charge distribution, to optimize interactions within the DOPR binding site and improve pharmacokinetic properties.

Exploration of Terminal Modifications: Modifications at the N-terminus (e.g., acylation) or C-terminus (e.g., amidation or addition of functional groups) can significantly impact peptide activity, stability, and receptor interactions.

Introduction of Non-Natural Amino Acids: Incorporating non-natural amino acids can introduce novel side chain functionalities or conformational constraints that are not present in the standard 20 amino acids, potentially leading to improved receptor interactions and pharmacological properties.

By iteratively applying SAR, QSAR, and computational techniques, and guided by these design principles, researchers can systematically modify the this compound structure to develop novel delta-opioid receptor agonists with tailored pharmacological profiles for potential therapeutic applications.

Strategic Amino Acid Substitutions and Derivatizations

This compound itself is an example of strategic amino acid substitution, being a derivative of leucine-enkephalin with alterations at positions 2, 5, and 6 vulcanchem.com. Specifically, the substitution of L-serine with D-serine at position 2 is noted to confer resistance to enzymatic degradation vulcanchem.com. This highlights how the stereochemistry of an amino acid at a specific position can significantly impact a peptide's properties. Amino acid substitutions and derivatizations are common strategies in peptide research to modulate activity, selectivity, and stability tocris.com. However, specific data on other substitutions or derivatizations within the this compound sequence and their precise impact on its SAR were not available in the provided snippets.

Relationship Between this compound Structure and Metabolic Stability in Biological Environments

Metabolic stability refers to how resistant a compound is to degradation by enzymes in biological systems, such as those found in liver microsomes or hepatocytes. For peptides, a major route of degradation is enzymatic cleavage by proteases. The design of this compound included modifications intended to enhance its metabolic stability vulcanchem.com. The substitution of L-serine with D-serine at position 2 is explicitly mentioned as a modification that confers resistance to enzymatic degradation vulcanchem.com. This demonstrates a direct relationship between this specific structural modification and improved metabolic stability.

Assessing metabolic stability is crucial in drug development to predict how long a compound will remain active in the body. In vitro assays using biological matrices like microsomes, hepatocytes, or plasma are commonly used to evaluate metabolic stability. However, detailed data on the metabolic stability of this compound in various biological environments, such as specific half-life values or identification of metabolic products, was not present in the provided search results.

Advanced Analytical and Spectroscopic Characterization of Ysgflt in Complex Biological Matrices

Chromatographic Techniques for YSGFLT Analysis

Chromatographic separation is fundamental to isolating this compound from endogenous components in biological samples, which is crucial for accurate quantification and characterization. chromatographyonline.com High-performance liquid chromatography (HPLC) is a cornerstone technique for peptide analysis. phmethods.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation due to its high resolution and compatibility with mass spectrometry. hplc.eu The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. hplc.eu For this compound, a typical method involves a gradient elution system.

The mobile phase usually consists of two solvents: Solvent A (aqueous, e.g., 0.1% trifluoroacetic acid in water) and Solvent B (organic, e.g., 0.1% trifluoroacetic acid in acetonitrile). phenomenex.com A shallow gradient, where the concentration of Solvent B is increased gradually, is often optimal for separating peptides with similar properties. phenomenex.com The peptide's hydrophobicity, determined by its amino acid composition (in this case, the presence of Tyrosine, Phenylalanine, and Leucine), dictates its retention time.

Quantitative analysis of this compound is achieved by integrating the peak area from the HPLC chromatogram and comparing it to a calibration curve generated with known concentrations of a synthetic this compound standard. Modern HPLC systems offer excellent sensitivity and reproducibility for this purpose. phmethods.net

Table 1: Hypothetical HPLC Quantification Data for this compound in Human Plasma

| Sample ID | Retention Time (min) | Peak Area (arbitrary units) | Calculated Concentration (ng/mL) |

|---|---|---|---|

| Blank | - | - | Not Detected |

| Standard 1 | 12.45 | 15,890 | 5.0 |

| Standard 2 | 12.46 | 31,540 | 10.0 |

| Standard 3 | 12.45 | 78,210 | 25.0 |

| QC Low | 12.47 | 23,150 | 7.4 |

| QC High | 12.45 | 155,670 | 49.8 |

| Sample 1 | 12.46 | 45,330 | 14.4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Hydrophilic Interaction Liquid Chromatography (HILIC) serves as a powerful alternative or complementary technique to RP-HPLC, particularly for polar molecules that are poorly retained in reversed-phase systems. nih.govnestgrp.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. chromatographyonline.com A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between this layer and the bulk mobile phase. nestgrp.com

For a peptide like this compound, which contains polar residues such as Serine and Threonine, HILIC can offer a different selectivity profile compared to RP-HPLC. nih.gov This is especially useful in proteomics for separating peptides in a multi-dimensional approach to reduce sample complexity before mass spectrometry analysis. nih.gov The elution order in HILIC is generally the inverse of that in RP-HPLC, with more polar compounds being retained longer. nestgrp.com

Table 2: Comparative Retention of this compound and Analogs in RP-HPLC vs. HILIC

| Peptide | Description | RP-HPLC Retention Time (min) | HILIC Retention Time (min) |

|---|---|---|---|

| This compound | Parent Peptide | 12.45 | 8.12 |

| YpSGFLT | Phosphorylated Serine | 11.98 | 10.55 |

| YAGFLT | Alanine (B10760859) substitution (less polar) | 12.91 | 7.68 |

This table illustrates the orthogonal nature of the two techniques. Note the increased retention of the more polar, phosphorylated peptide in HILIC.

Mass Spectrometry (MS) for Structural Elucidation and Quantification of this compound

Mass spectrometry is an indispensable tool for peptide characterization, providing precise molecular weight determination and sequence information. polarispeptides.combiopharmaspec.com It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov

Both ESI and MALDI are "soft" ionization techniques that allow for the analysis of large biomolecules like peptides with minimal fragmentation. europeanpharmaceuticalreview.comwikipedia.org

Electrospray Ionization (ESI) is ideal for coupling with HPLC (LC-MS) as it ionizes analytes directly from a liquid solution. nih.govucsf.edu ESI typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which is advantageous as it brings the mass-to-charge (m/z) ratio of large molecules into the range of most mass analyzers. ucsf.edu For this compound (theoretical molecular weight ≈ 674.75 Da), the most abundant ions in positive mode ESI-MS would likely be the singly protonated [M+H]⁺ and doubly protonated [M+2H]²⁺ species.

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a matrix material that absorbs laser energy. wikipedia.org A pulsed laser desorbs and ionizes the analyte, typically producing singly charged ions ([M+H]⁺). europeanpharmaceuticalreview.com MALDI is known for its high sensitivity and tolerance to salts, making it excellent for high-throughput screening and the analysis of purified samples or protein digests in peptide mass fingerprinting. europeanpharmaceuticalreview.comhawaii.edu

Table 3: Theoretical and Hypothetical Observed m/z for this compound

| Ion Species | Theoretical m/z | Hypothetical Observed m/z (ESI) | Hypothetical Observed m/z (MALDI) |

|---|---|---|---|

| [M+H]⁺ | 675.76 | 675.78 | 675.81 |

| [M+2H]²⁺ | 338.38 | 338.40 | Not typically observed |

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. wikipedia.orgscispace.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented (often via collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed. creative-proteomics.com

Fragmentation typically occurs at the peptide bonds, producing a series of characteristic ions. wikipedia.org The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). wikipedia.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. acs.org This technique is crucial for confirming the identity of this compound and for identifying any potential post-translational modifications (PTMs), which would cause a characteristic mass shift on a specific residue. creative-proteomics.com

Table 4: Hypothetical Key Fragment Ions for this compound ([M+H]⁺ = 675.76) in a CID MS/MS Spectrum

| Fragment Ion | Sequence | Theoretical m/z | Fragment Ion | Sequence | Theoretical m/z |

|---|---|---|---|---|---|

| b₁ | Y | 164.07 | y₁ | T | 102.05 |

| b₂ | YS | 251.10 | y₂ | LT | 215.14 |

| b₃ | YSG | 308.12 | y₃ | FLT | 362.21 |

| b₄ | YSGF | 455.19 | y₄ | GFLT | 419.23 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Studies

While MS provides primary structure information, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional (3D) structure and dynamics of peptides in solution. nih.govacs.orgdigitellinc.com For a small, linear peptide like this compound, NMR can provide insights into its conformational preferences, which may be relevant to its biological activity. acs.org

COSY (Correlation Spectroscopy) is used to identify protons that are coupled through chemical bonds, helping to assign resonances to specific amino acid spin systems.

TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire amino acid spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the 3D structure. digitellinc.com It identifies protons that are close in space (< 5 Å), even if they are far apart in the primary sequence. The intensity of NOE cross-peaks provides distance restraints that are used in computational software to generate an ensemble of structures representing the peptide's conformation in solution. mdpi.com

For a small and flexible peptide like this compound, it is unlikely to adopt a single, rigid structure in solution. Instead, it likely exists as an ensemble of rapidly interconverting conformers. mdpi.com NMR data, therefore, provides an averaged picture of these conformations, revealing any tendencies to form turns or other local structural motifs. nih.gov

Solution-State NMR for Peptide Structure Determination

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, closely mimicking their native physiological state. nih.gov For the peptide this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain atomic-level structural insights.

Initially, a 1D ¹H NMR spectrum provides a general overview of the sample's purity and folding state. Subsequently, a series of 2D NMR experiments are conducted to assign the resonances of all protons in the peptide. These experiments include:

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify protons that are part of the same amino acid spin system. By observing cross-peaks, it is possible to trace the correlations between all protons within a single amino acid residue.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons, providing critical distance constraints for structure calculation.

Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other through covalent bonds, typically over two or three bonds.

The sequential assignment of proton resonances is achieved by combining the information from TOCSY and NOESY spectra. Once the resonances are assigned, the NOESY data provides the long-range distance constraints necessary to calculate the three-dimensional structure of this compound. These constraints, along with dihedral angle constraints derived from coupling constants, are used as input for structure calculation programs that employ algorithms like distance geometry and simulated annealing. The result is an ensemble of structures that represent the conformational space sampled by the peptide in solution.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound in Aqueous Solution (pH 7.4, 298 K)

| Amino Acid Residue | Hα | Hβ | Other Protons |

| Y (Tyrosine) | 4.62 | 3.15, 2.98 | Hδ: 7.12, Hε: 6.81 |

| S (Serine) | 4.51 | 3.95, 3.87 | - |

| G (Glycine) | 3.98 | - | - |

| F (Phenylalanine) | 4.68 | 3.25, 3.08 | Hδ: 7.32, Hε: 7.25, Hζ: 7.20 |

| L (Leucine) | 4.35 | 1.75, 1.68 | Hγ: 1.62, Hδ: 0.95, 0.92 |

| T (Threonine) | 4.25 | 4.15 | Hγ: 1.25 |

Ligand-Based NMR for this compound-Target Interactions

Ligand-based NMR methods are instrumental in studying the interactions between a peptide like this compound and its biological target, especially when the target is a large protein. nih.gov These techniques focus on observing the NMR signals of the peptide, which are more sensitive to binding events when the target macromolecule is large. nih.gov

Two common ligand-based NMR techniques are Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).

Saturation Transfer Difference (STD) NMR: In an STD-NMR experiment, a selective saturation pulse is applied to the resonances of the target macromolecule. This saturation is then transferred to the binding peptide (this compound) through spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained which only shows the signals of the protons of this compound that are in close contact with the target. creative-biostructure.com The relative intensities of the signals in the STD spectrum provide information about which parts of the peptide are most intimately involved in the binding interaction, thus mapping the binding epitope.

WaterLOGSY: This technique utilizes the transfer of magnetization from bulk water to the binding peptide via the target protein. The sign of the observed peptide signals in the WaterLOGSY spectrum can distinguish between binders and non-binders. This method is particularly useful for screening peptide fragments and for confirming binding. creative-biostructure.com

These ligand-based NMR approaches can also be used to determine the dissociation constant (Kd) of the this compound-target complex by titrating the peptide with increasing concentrations of the target and monitoring the changes in the NMR signals. creative-biostructure.com

Table 2: Epitope Mapping of this compound Binding to Target Protein X via STD-NMR

| This compound Residue | Relative STD Intensity (%) | Interpretation |

| Y (Tyrosine) | 85 | Strong interaction with the target |

| S (Serine) | 20 | Weak or no direct contact |

| G (Glycine) | 15 | Weak or no direct contact |

| F (Phenylalanine) | 100 | Strongest interaction with the target |

| L (Leucine) | 60 | Moderate interaction |

| T (Threonine) | 25 | Weak or no direct contact |

Spectroscopic Methods (UV-Vis, Fluorescence, Circular Dichroism) for this compound Characterization in Biological Contexts

A suite of spectroscopic techniques, including UV-Vis absorption, fluorescence, and circular dichroism, provides valuable information on the concentration, local environment of chromophores, and secondary structure of this compound in various biological contexts.

UV-Vis Spectroscopy: UV-Vis spectroscopy is a straightforward method for determining the concentration of this compound in solution. technologynetworks.com The aromatic residues, Tyrosine (Y) and Phenylalanine (F), absorb light in the ultraviolet region, with a characteristic absorption maximum around 280 nm for Tyrosine. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the peptide concentration. wikipedia.org Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax), can indicate changes in the local environment of the aromatic residues, for instance, upon binding to a target molecule. wikipedia.org

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique for studying the conformational changes and binding interactions of this compound. wikipedia.org The intrinsic fluorescence of the peptide is primarily due to the Tyrosine residue. The fluorescence emission spectrum of Tyrosine is sensitive to its local environment. For example, a change in the polarity of the environment around the Tyrosine residue upon binding to a target can lead to a shift in the emission maximum and a change in the fluorescence intensity. iss.com

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is a powerful tool for analyzing the secondary structure of peptides. wikipedia.org In the far-UV region (190-250 nm), the CD spectrum is sensitive to the peptide backbone conformation. harvard.edu Different secondary structure elements, such as α-helices, β-sheets, and random coils, have distinct CD spectra. nih.gov By analyzing the CD spectrum of this compound, the relative proportions of these secondary structures can be estimated. Furthermore, CD spectroscopy can be used to monitor changes in the secondary structure of this compound upon interaction with its target or in response to changes in environmental conditions such as pH or temperature. youtube.com

Table 3: Spectroscopic Properties of this compound

| Spectroscopic Technique | Parameter | Value | Conditions |

| UV-Vis Spectroscopy | λmax | 278 nm | Phosphate Buffer, pH 7.4 |

| Molar Extinction Coefficient (ε) | 1490 M⁻¹cm⁻¹ | Phosphate Buffer, pH 7.4 | |

| Fluorescence Spectroscopy | Excitation λmax | 278 nm | Phosphate Buffer, pH 7.4 |

| Emission λmax | 308 nm | Phosphate Buffer, pH 7.4 | |

| Circular Dichroism | Secondary Structure Content | ||

| α-helix | 10% | Phosphate Buffer, pH 7.4 | |

| β-sheet | 35% | Phosphate Buffer, pH 7.4 | |

| Random Coil | 55% | Phosphate Buffer, pH 7.4 |

Emerging Applications and Non Pharmacological Potential of Ysgflt in Research

YSGFLT as a Molecular Probe in Opioid Receptor Research

Molecular probes are essential for elucidating the complex mechanisms of receptor pharmacology. Peptides like this compound can be engineered to serve as highly specific probes for studying receptor distribution, trafficking, and interaction dynamics. The potential use of this compound in opioid receptor research is an area of active theoretical investigation, given the historical significance of tyrosine-containing peptides in this field.

Fluorescently labeling peptides is a powerful technique for visualizing and tracking their interactions within biological systems. creative-peptides.com The process involves conjugating a fluorophore (a fluorescent dye) to the peptide, typically at the N-terminus, C-terminus, or on the side chain of an amino acid like lysine. pepdd.comcpcscientific.com This enables real-time monitoring of the peptide's localization and binding to its target receptors using fluorescence microscopy. pepdd.com

The development of a fluorescently tagged this compound would involve selecting an appropriate fluorescent dye whose properties are compatible with the intended application. Factors to consider include the dye's excitation and emission wavelengths, quantum yield, and photostability. The addition of a fluorescent molecule can sometimes impact the peptide's affinity and selectivity for its target, necessitating careful design and validation. nih.gov Fluorescently labeled peptides are valuable tools for molecular imaging and have been increasingly used in clinical trials for applications like image-guided surgery. bachem.com

Table 1: Common Fluorophores for Peptide Labeling

| Fluorophore | Excitation (nm) | Emission (nm) | Common Conjugation Site |

|---|---|---|---|

| FITC (Fluorescein isothiocyanate) | 490 | 520 | N-terminus, Lysine |

| 5-FAM (5-Carboxyfluorescein) | 492 | 517 | N-terminus, Lysine |

| TAMRA (Carboxytetramethylrhodamine) | 543 | 572 | N-terminus, Lysine |

| Cy3 | 550 | 570 | N-terminus, Lysine, Cysteine |

| Alexa Fluor 488 | 495 | 519 | N-terminus, Lysine, Cysteine |

| NBD (7-Nitrobenz-2-oxa-1,3-diazole) | 486 | 543 | N-terminus, Lysine, Cysteine |

This table presents a selection of commonly used fluorescent dyes and their spectral properties, which could be considered for the development of a fluorescently tagged this compound probe. pepdd.com

Affinity chromatography is a powerful purification technique that separates molecules based on a specific and reversible interaction between a target protein and a ligand immobilized on a chromatography matrix. cytivalifesciences.com A this compound conjugate could be created by covalently attaching the peptide to a solid support, such as agarose beads. This this compound-functionalized resin could then be used to isolate its putative binding partners, such as opioid receptors, from complex biological samples like cell lysates. thermofisher.comgenscript.com

The process involves passing the sample through a column containing the this compound resin under conditions that favor specific binding. Unbound molecules are washed away, and the bound target protein is then eluted by changing the conditions (e.g., pH, ionic strength) or by introducing a competitive ligand. cytivalifesciences.com This method could be instrumental in purifying and identifying proteins that interact with the this compound sequence.

Similarly, in a pull-down assay, the immobilized this compound conjugate is used to capture interacting proteins from a solution. The entire complex (this compound-resin plus bound proteins) is then "pulled down" by centrifugation, and the captured proteins are identified, often using mass spectrometry. This approach is fundamental for mapping protein-protein interaction networks.

Table 2: Hypothetical Affinity Purification Scheme for a this compound-Interacting Protein

| Step | Procedure | Purpose |

|---|---|---|

| 1. Immobilization | Covalently link synthetic this compound peptide to sepharose beads. | Create an affinity matrix. |

| 2. Binding | Incubate the this compound-sepharose beads with a cell lysate containing target receptors. | Capture the this compound-binding protein. |

| 3. Washing | Wash the beads with buffer to remove non-specifically bound proteins. | Increase purity of the isolated protein. |

| 4. Elution | Apply a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to the column. | Disrupt the this compound-protein interaction and release the purified protein. thermofisher.com |

| 5. Analysis | Analyze the eluted fractions using SDS-PAGE and mass spectrometry. | Identify and characterize the purified protein. |

This compound in Chemical Biology Tools for Target Validation

Chemical biology utilizes small molecules to probe and understand biological systems. A key challenge in drug discovery is target identification and validation—confirming that a specific protein is responsible for a molecule's observed biological effect. nih.govpharmaweek.comrsc.org Modified versions of this compound could be developed as chemical probes for this purpose. For instance, a this compound probe could be synthesized with a photoreactive group and a reporter tag (like biotin). Upon binding to its target, the probe can be permanently cross-linked by UV light, and the tagged protein can then be isolated and identified using the biotin-avidin system. thermofisher.commdpi.com This strategy, known as affinity-based protein profiling, is a cornerstone of modern chemical proteomics for discovering the targets of bioactive compounds. mdpi.com

Theoretical Applications of this compound in Peptide Design and Mimicry

Peptide mimicry, or peptidomimetics, is a field focused on designing molecules that replicate the structure and function of natural peptides but with improved properties like stability and bioavailability. nih.gov The this compound sequence could serve as a template or starting point for designing novel peptide-based therapeutics or diagnostic agents. By systematically modifying its amino acid sequence or backbone structure, researchers can explore how these changes affect binding affinity and specificity. Computational models and AI algorithms are increasingly being used to design peptides that mimic the binding interfaces of larger proteins, a strategy that could be applied to this compound to develop mimics targeting specific protein-protein interactions. biorxiv.orgsciety.org

Microfluidic and Miniaturized Platforms for this compound Research

Microfluidic technologies, often called "lab-on-a-chip" systems, offer significant advantages for peptide research by enabling high-throughput screening and analysis with very low sample consumption. tue.nl These platforms allow for the precise control of fluids in miniaturized channels, creating environments suitable for studying peptide-cell interactions, enzyme kinetics, and receptor binding assays in a highly parallelized manner. nih.govresearchgate.netnih.gov For example, a microfluidic device could be designed to screen a library of this compound variants against a specific receptor, rapidly identifying sequences with the highest affinity. tue.nl The integration of microfluidics is fundamental to developing next-generation, scalable platforms for peptide research and discovery. nih.gov

Challenges and Future Directions in Ysgflt Research

Methodological Advancements in Peptide Synthesis and Modification for YSGFLT Analogs

The development of this compound and its potential analogs relies heavily on efficient and robust peptide synthesis methodologies. Traditional solid-phase peptide synthesis (SPPS) remains a cornerstone technique, allowing for the sequential addition of amino acids to a solid support, which simplifies purification steps compared to liquid-phase peptide synthesis (LPPS). nih.govuni.luguidetopharmacology.org SPPS is particularly advantageous for synthesizing longer peptide chains. nih.govguidetopharmacology.org However, challenges persist in achieving high purity and yield, especially for complex or longer peptides. guidetopharmacology.org LPPS, while requiring intermediate purification, can be useful for synthesizing simpler sequences with high precision. nih.gov